molecular formula C11H21NO2 B8582570 N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH

N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH

Cat. No.: B8582570
M. Wt: 199.29 g/mol
InChI Key: DCHAXMMNBKFCEF-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH is a quaternary ammonium compound commonly used in organic synthesis. It is known for its role as a strong organic base and phase-transfer catalyst. The compound is typically handled as a solution in methanol and is often referred to by its synonyms, such as trimethylbenzylammonium hydroxide or Triton B .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by neutralization with a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol .

Industrial Production Methods

In industrial settings, the compound is often produced by dissolving benzyltrimethylammonium chloride in methanol and then treating it with a strong base to form the hydroxide salt. The solution is then purified and concentrated to the desired strength .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with benzyltrimethylammonium hydroxide methanol include aldehydes, ketones, and phosphonate esters. The reactions are typically carried out under basic conditions, often at elevated temperatures .

Major Products Formed

The major products formed from these reactions include β-hydroxy ketones from aldol condensations and alkenes from olefination reactions .

Mechanism of Action

N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH exerts its effects primarily through its role as a strong organic base. It facilitates the deprotonation of substrates, enabling various nucleophilic substitution and elimination reactions. The compound also acts as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and thereby increasing reaction rates .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

benzyl(trimethyl)azanium;methanol;hydroxide

InChI

InChI=1S/C10H16N.CH4O.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2;/h4-8H,9H2,1-3H3;2H,1H3;1H2/q+1;;/p-1

InChI Key

DCHAXMMNBKFCEF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.CO.[OH-]

Origin of Product

United States

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